
Synstatin 92-119
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synstatin 92-119 is a peptide derived from amino acids 92-119 of the mouse syndecan sequence. It is known for its role as an anti-tumor agent that inhibits angiogenesis and cancer cell invasion. This compound down-regulates integrin αvβ3 and reduces the activation of angiogenic growth factors such as VEGF and FGF-2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synstatin 92-119 is synthesized through custom peptide synthesis methods. The sequence of the peptide is Leu-Pro-Ala-Gly-Glu-Lys-Pro-Glu-Glu-Gly-Glu-Pro-Val-Leu-His-Val-Glu-Ala-Glu-Pro-Gly-Phe-Thr-Ala-Arg-Asp-Lys-Glu . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .
Analyse Des Réactions Chimiques
Types of Reactions
Synstatin 92-119 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used to facilitate peptide bond formation.
Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is used to protect the amino group of amino acids during synthesis.
Cleavage Reagents: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed is the this compound peptide itself, with a molecular weight of 3032.27 g/mol .
Applications De Recherche Scientifique
Synstatin 92-119 has several scientific research applications:
Cancer Research: It is used to study its anti-tumor properties, particularly its ability to inhibit angiogenesis and cancer cell invasion
Angiogenesis Studies: Researchers use this compound to investigate the mechanisms of angiogenesis and the role of integrins in this process.
Integrin Research: It serves as a tool to study the function and regulation of integrins, particularly αvβ3 and αvβ5.
Drug Development: This compound is explored as a potential therapeutic agent for cancer treatment due to its ability to disrupt integrin-mediated signaling pathways.
Mécanisme D'action
Synstatin 92-119 exerts its effects by targeting the integrin αvβ3 and αvβ5 activation mechanism. It competitively displaces integrins and insulin-like growth factor 1 receptor (IGF1R) from the syndecan-1 (Sdc1) complex, thereby inactivating the complex. This disruption leads to reduced activation of angiogenic growth factors VEGF and FGF-2, ultimately inhibiting angiogenesis and tumor cell invasion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cilengitide: Another integrin inhibitor that targets αvβ3 and αvβ5 integrins.
RGD Peptides: These peptides mimic the cell adhesion motif and bind to integrins, inhibiting cell adhesion and migration.
Uniqueness
Synstatin 92-119 is unique in its specific sequence derived from the mouse syndecan-1 and its ability to disrupt the Sdc1-coupled ternary receptor complex. This specificity makes it a valuable tool for studying integrin-mediated signaling pathways and developing targeted cancer therapies .
Propriétés
Formule moléculaire |
C133H207N35O46 |
|---|---|
Poids moléculaire |
3032.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C133H207N35O46/c1-65(2)55-75(136)128(209)165-51-22-31-91(165)122(203)146-69(9)108(189)141-61-94(170)148-79(35-42-98(175)176)115(196)157-82(28-17-19-49-135)129(210)167-53-23-32-92(167)123(204)154-81(37-44-100(179)180)116(197)153-78(34-41-97(173)174)111(192)142-62-95(171)149-83(38-45-101(181)182)130(211)168-54-24-33-93(168)124(205)163-106(68(7)8)126(207)161-86(56-66(3)4)117(198)159-88(58-74-60-139-64-144-74)120(201)162-105(67(5)6)125(206)155-80(36-43-99(177)178)112(193)145-70(10)110(191)156-84(39-46-102(183)184)131(212)166-52-21-30-90(166)121(202)143-63-96(172)150-87(57-73-25-14-13-15-26-73)119(200)164-107(72(12)169)127(208)147-71(11)109(190)151-77(29-20-50-140-133(137)138)114(195)160-89(59-104(187)188)118(199)152-76(27-16-18-48-134)113(194)158-85(132(213)214)40-47-103(185)186/h13-15,25-26,60,64-72,75-93,105-107,169H,16-24,27-59,61-63,134-136H2,1-12H3,(H,139,144)(H,141,189)(H,142,192)(H,143,202)(H,145,193)(H,146,203)(H,147,208)(H,148,170)(H,149,171)(H,150,172)(H,151,190)(H,152,199)(H,153,197)(H,154,204)(H,155,206)(H,156,191)(H,157,196)(H,158,194)(H,159,198)(H,160,195)(H,161,207)(H,162,201)(H,163,205)(H,164,200)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,213,214)(H4,137,138,140)/t69-,70-,71-,72+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,105-,106-,107-/m0/s1 |
Clé InChI |
ZRFCJNAJRWUHMX-CFNXPHSLSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N5CCCC5C(=O)NCC(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


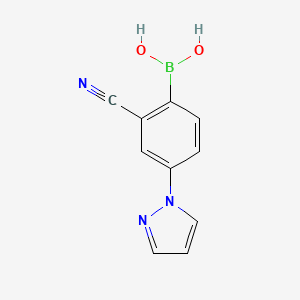

![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)
![1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082495.png)
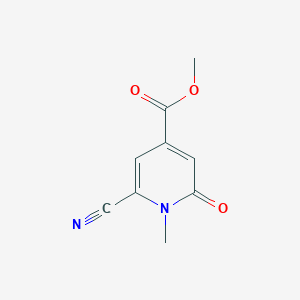

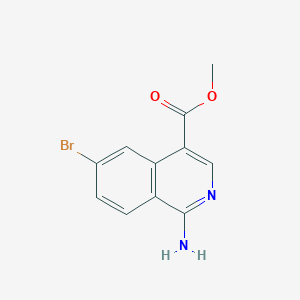
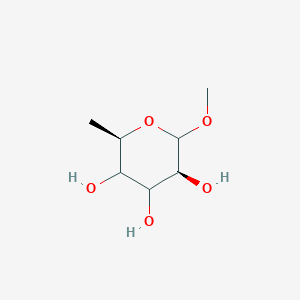
![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
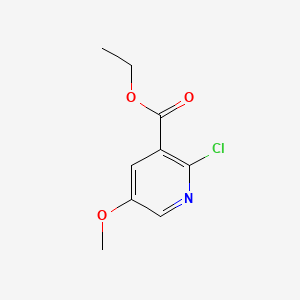
![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
![1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B14082528.png)

